4-[(2-Phenoxypropanoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenoxypropanamido)benzoic acid is an organic compound with the molecular formula C16H15NO4. It contains a benzoic acid moiety substituted with a phenoxypropanamido group. This compound is known for its unique chemical structure, which includes aromatic rings, carboxylic acid, and amide functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenoxypropanamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-phenoxypropanoic acid. The process can be carried out under various conditions, including the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenoxypropanamido)benzoic acid undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, LiAlH4 for reduction, and nitric acid (HNO3) or halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can introduce nitro or halogen groups onto the aromatic rings .
Scientific Research Applications
4-(2-Phenoxypropanamido)benzoic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-phenoxypropanamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, while the aromatic rings can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxybenzoic acid derivatives and amide-containing benzoic acids, such as:
- 4-Phenoxybenzoic acid
- 4-(2-Phenoxyethylamido)benzoic acid
- 4-(2-Phenoxypropylamido)benzoic acid
Uniqueness
4-(2-Phenoxypropanamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenoxy and amido groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
4-(2-phenoxypropanoylamino)benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-11(21-14-5-3-2-4-6-14)15(18)17-13-9-7-12(8-10-13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20) |
InChI Key |
NVZXZKYUIWMRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.